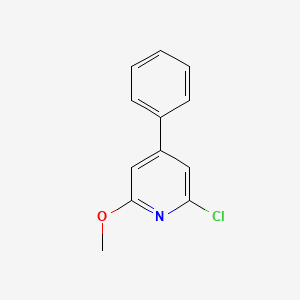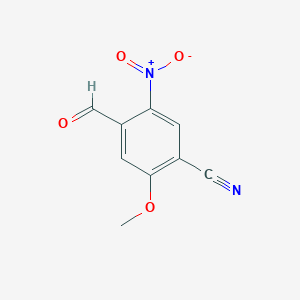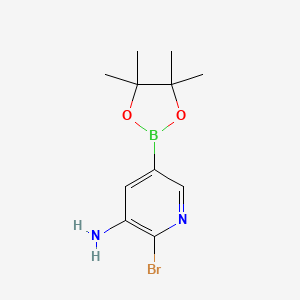![molecular formula C9H13NO3 B12962348 9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12962348.png)
9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid: is a bicyclic compound that features a unique structural motif. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclic structure provides a rigid framework that can be exploited in the design of biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Substitution: Michael reactions with α,β-unsaturated carbonyl compounds result in substituted derivatives.
Common Reagents and Conditions
Oxidation: Iron(III) nitrate and 9-azabicyclo[3.3.1]nonane N-oxyl are common reagents used for oxidation reactions.
Substitution: α,β-unsaturated carbonyl compounds are used in Michael reactions.
Major Products Formed
Applications De Recherche Scientifique
9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The bicyclic structure is prevalent in many biologically active natural products, making it a valuable scaffold for drug design.
Materials Science: The rigid framework of the compound can be utilized in the development of new materials with specific properties.
Catalysis: Derivatives of the compound are used in asymmetric catalysis.
Biological Applications:
Mécanisme D'action
The mechanism of action of 9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, the compound can catalyze the oxidation of alcohols to carbonyl compounds through a catalytic system involving 9-azabicyclo[3.3.1]nonane N-oxyl and copper complexes . The rigid bicyclic structure allows for precise interactions with target molecules, enhancing its efficacy in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A sterically unhindered and stable nitroxyl radical used in oxidation reactions.
3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates: Substituted derivatives formed through Michael reactions.
Uniqueness
9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid is unique due to its specific bicyclic structure, which provides a rigid framework for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry and materials science distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C9H13NO3 |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c11-7-6-2-1-3-9(7,8(12)13)5-10-4-6/h6,10H,1-5H2,(H,12,13) |
Clé InChI |
PHEMMEHSXSGNIE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CNCC(C1)(C2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-Fluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12962331.png)


